5,6,7,4'-Tetrahydroxyflavanone 6,7-diglucoside
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Overview
Description
5,6,7,4’-Tetrahydroxyflavanone 6,7-diglucoside is a flavonoid compound known for its diverse biological activities. It is characterized by the presence of multiple hydroxyl groups and glucoside moieties, which contribute to its solubility and reactivity. This compound is often found in various plants and has been studied for its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,4’-Tetrahydroxyflavanone 6,7-diglucoside typically involves the glycosylation of 5,6,7,4’-Tetrahydroxyflavanone. The process includes the use of glucosyl donors and catalysts to attach glucose molecules to the flavonoid structure. Common reagents used in this synthesis include glucosyl bromide and silver carbonate as a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of 5,6,7,4’-Tetrahydroxyflavanone 6,7-diglucoside involves the extraction of the compound from plant sources, followed by purification processes such as chromatography. The use of biotechnological methods, including microbial fermentation, is also explored to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
5,6,7,4’-Tetrahydroxyflavanone 6,7-diglucoside undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the flavonoid structure can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides are used in the presence of a base like pyridine.
Major Products
The major products formed from these reactions include quinones, alcohols, ethers, and esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5,6,7,4’-Tetrahydroxyflavanone 6,7-diglucoside has been extensively studied for its applications in various fields:
Chemistry: Used as a precursor for the synthesis of other flavonoid derivatives.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the formulation of cosmetics and nutraceuticals due to its bioactive properties.
Mechanism of Action
The mechanism of action of 5,6,7,4’-Tetrahydroxyflavanone 6,7-diglucoside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Comparison with Similar Compounds
Similar Compounds
5,7,2’,6’-Tetrahydroxyflavanone: Known for its antimicrobial activity.
4’,5,6,7-Tetrahydroxyflavanone: Studied for its antioxidant properties.
4’,5,7,8-Tetrahydroxyflavanone: Investigated for its anti-inflammatory effects.
Uniqueness
5,6,7,4’-Tetrahydroxyflavanone 6,7-diglucoside is unique due to its dual glucoside moieties, which enhance its solubility and bioavailability. This structural feature distinguishes it from other similar flavonoids and contributes to its diverse biological activities .
Properties
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-6,7-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O16/c28-7-15-18(32)21(35)23(37)26(41-15)40-14-6-13-17(11(31)5-12(39-13)9-1-3-10(30)4-2-9)20(34)25(14)43-27-24(38)22(36)19(33)16(8-29)42-27/h1-4,6,12,15-16,18-19,21-24,26-30,32-38H,5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVXUBJSZSRYMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC(=C(C(=C2C1=O)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)C5=CC=C(C=C5)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O16 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid |
Source
|
Record name | Carthamidin 6,7-diglucoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040125 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
207 °C |
Source
|
Record name | Carthamidin 6,7-diglucoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040125 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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